![molecular formula C35H54N7O18P3S B1262777 trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)
trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+
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Overview
Description
Trans-2-Enoyl-OPC4-CoA is an organic molecule.
Scientific Research Applications
Metabolism of Unsaturated Fatty Acids
Studies on the metabolism of unsaturated fatty acids, specifically involving the enzyme trans-2-enoyl-CoA reductase from Escherichia coli, have been conducted. The research focused on the stereochemical aspects of the reaction catalyzed by this enzyme. Key findings include the incorporation of hydrogen atoms into specific positions of acyl-CoA during the enzymatic process (Mizugaki et al., 1982).
Enzymatic Properties and Reactions
Research on the properties and reactions of 4-thia-trans-2-alkenoyl-CoA derivatives has provided insights into their interaction with acyl-CoA dehydrogenases and oxidase. These studies have revealed information about the absorption properties and redox potential of these derivatives, which are important for understanding their role in metabolic pathways (Lau, Brantley, & Thorpe, 1989).
Stereospecificity of Enzymatic Reactions
Investigations into the stereospecificity of reactions catalyzed by enoyl-CoA hydratase have been significant in understanding the molecular mechanisms involved. These studies have provided detailed insights into how specific enzymes interact with trans-2-enoyl-CoA and influence the positioning and orientation of hydrogen atoms during reactions (Wu et al., 2000).
Role in Beta-Oxidation Pathway
Research comparing the metabolic fluxes of cis-5-enoyl-CoA and saturated acyl-CoA through the beta-oxidation pathway has been instrumental in understanding how different acyl-CoA derivatives are processed within this crucial metabolic pathway. This research helps to elucidate the differential treatment of various acyl-CoA molecules within cellular metabolism (Tserng, Chen, & Jin, 1995).
properties
Product Name |
trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+ |
---|---|
Molecular Formula |
C35H54N7O18P3S |
Molecular Weight |
985.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]but-2-enethioate |
InChI |
InChI=1S/C35H54N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-7,10,19-22,24,28-30,34,46-47H,4,8-9,11-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-,10-7+/t21-,22-,24+,28+,29+,30?,34+/m0/s1 |
InChI Key |
QSAQFDYWYNLXEC-IFIHXBIBSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)C/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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